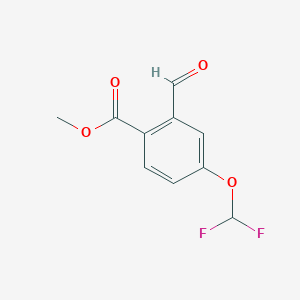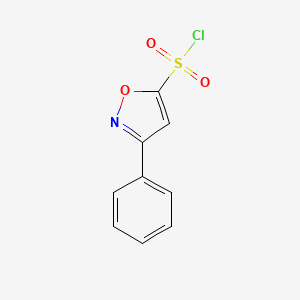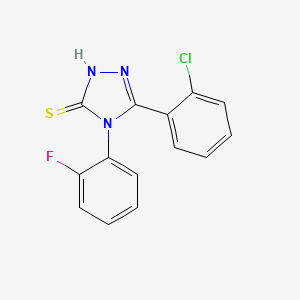![molecular formula C17H16N2O B2548830 N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide CAS No. 2411239-94-4](/img/structure/B2548830.png)
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide, also known as Compound 14, is a chemical compound that has been studied for its potential applications in scientific research. It is a small molecule inhibitor that targets a specific protein in the body, making it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 works by inhibiting the activity of a specific protein in the body, known as bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overactivity has been linked to various diseases, including cancer and inflammatory disorders. By inhibiting the activity of BRD4, N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 is able to modulate gene expression and cellular activity, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, leading to changes in behavior and cognition. Finally, it has been shown to modulate the activity of immune cells, leading to changes in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 is its specificity for BRD4, which makes it a valuable tool for studying the role of BRD4 in various diseases. Additionally, its small size and ease of synthesis make it a convenient compound to work with in the lab. However, one of the limitations of N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14. One area of interest is the development of new cancer therapies based on its ability to inhibit the growth of cancer cells. Another area of interest is the study of its effects on the immune system, which may lead to the development of new treatments for autoimmune disorders. Finally, the study of its effects on the brain may lead to the development of new treatments for neurological disorders.
Synthesemethoden
The synthesis of N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 involves several steps, including the reaction of 4-bromopyridine with phenylacetylene, followed by the addition of but-2-ynoic acid and subsequent purification. The process has been optimized to produce high yields of pure N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, suggesting potential applications in the treatment of neurological disorders. Finally, it has been shown to modulate the activity of immune cells, suggesting potential applications in the treatment of autoimmune disorders.
Eigenschaften
IUPAC Name |
N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-5-17(20)19-13(2)14-7-9-15(10-8-14)16-6-4-11-18-12-16/h4,6-13H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUYGIJLLKYEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=CC=C(C=C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

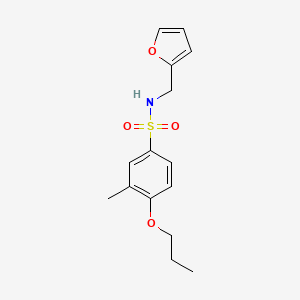
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2548748.png)
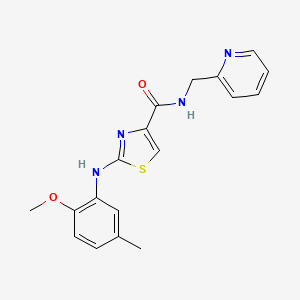
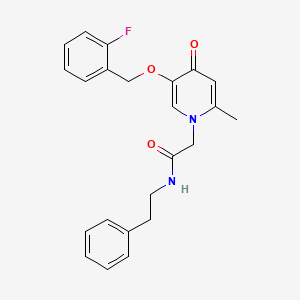
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2548754.png)
![4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide](/img/structure/B2548755.png)

![1-(3-Fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2548758.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2548762.png)
![Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2548763.png)
